molecular formula C10H10F3NO4S B7869976 ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine

Cat. No.: B7869976
M. Wt: 297.25 g/mol
InChI Key: OZVPEEXYQQFKJL-LURJTMIESA-N
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Description

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various trifluoromethyl-substituted compounds.

Scientific Research Applications

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((3-(Trifluoromethyl)phenyl)sulfonyl)alanine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in various biochemical interactions. These properties make it a valuable tool in studying molecular pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Biological Activity

((3-(Trifluoromethyl)phenyl)sulfonyl)alanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing from diverse research sources.

Chemical Structure and Synthesis

The compound features a sulfonyl group attached to an alanine backbone, with a trifluoromethyl group on the phenyl ring. The synthesis typically involves the reaction of alanine derivatives with trifluoromethyl phenylsulfonyl chlorides. This method allows for the introduction of the sulfonyl and trifluoromethyl groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of β-haloalanine have shown effectiveness as inhibitors against various bacterial strains, including Gram-negative bacteria like Salmonella typhimurium . The incorporation of the trifluoromethyl group may enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

Enzyme Inhibition

This compound may act as a mechanism-based inhibitor for certain enzymes. Similar compounds have been reported to inhibit alanine racemases, essential enzymes in bacterial metabolism . The inhibition mechanism often involves covalent modification of active site residues, which can lead to irreversible enzyme inactivation.

Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of sulfonamide derivatives. Compounds with a similar scaffold demonstrated antagonist activity at serotonin receptors (5-HT2A and 5-HT6), suggesting that modifications like the trifluoromethyl substitution can influence receptor binding affinity and therapeutic efficacy .

Case Studies

StudyCompoundBiological ActivityMethodology
1Compound 11Antidepressant (MED 0.1 mg/kg)Pharmacological profiling in animal models
2β-β-β-TrifluoroalanineInhibitor of PLP-dependent enzymesMechanistic studies on enzyme kinetics
3Norvalyl dipeptidesAntibacterial against Gram-negative bacteriaSynthesis and activity evaluation against bacterial strains

Research Findings

  • Inhibition of Alanine Racemase : β-haloalanine derivatives have been shown to act as suicide substrates for alanine racemase, with studies indicating that the trifluoromethyl group enhances their inhibitory potency .
  • Antidepressant Effects : Compounds related to this compound exhibit significant antagonist activity at serotonin receptors, which is crucial for developing new antidepressants .
  • Covalent Binding Mechanism : The formation of covalent adducts between trifluoroalanine and lysine residues in target enzymes has been elucidated through crystallography, revealing insights into its mechanism of action .

Properties

IUPAC Name

(2S)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-4-2-3-7(5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVPEEXYQQFKJL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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